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Compound of Interest

Compound Name: 3-Methoxycyclopentene

Cat. No.: B1345697 Get Quote

An In-Depth Technical Guide to 3-Methoxycyclopentene: Properties, Synthesis, and

Characterization

Abstract
3-Methoxycyclopentene is a cyclic enol ether that serves as a valuable intermediate and

building block in organic synthesis. Its unique structure, featuring a reactive alkene within a

five-membered ring and an adjacent allylic methoxy group, offers multiple sites for chemical

modification. This technical guide provides a comprehensive overview of the physical and

chemical properties of 3-methoxycyclopentene, detailed protocols for its synthesis and

characterization, and essential safety information. The content is tailored for researchers,

chemists, and drug development professionals who require a deep, practical understanding of

this versatile compound.

Chemical Identity and Structure
3-Methoxycyclopentene is structurally defined by a cyclopentene ring with a methoxy (-OCH₃)

substituent at the C3 position, which is allylic to the C1-C2 double bond. This arrangement

results in a chiral center at C3.
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Identifier Value

IUPAC Name 3-methoxycyclopentene[1][2][3]

CAS Number 39819-74-4[1][4][5]

Molecular Formula C₆H₁₀O[1][4][5]

Molecular Weight 98.14 g/mol [1]

Canonical SMILES COC1CCC=C1[1][2][3]

InChI Key PUNAFIBTAHETMN-UHFFFAOYSA-N[1][2][3]

Synonyms
2-Cyclopenten-1-yl methyl ether, Cyclopentene,

3-methoxy-[1][4]

Physical Properties
The physical properties of 3-methoxycyclopentene are characteristic of a volatile, low-

molecular-weight cyclic ether. Its low flash point indicates high flammability.

Property Value Reference

Boiling Point 109.2°C (at 760 mmHg) [4]

Density 0.9 g/cm³ [4]

Refractive Index 1.451 [4]

Flash Point 9°C [4]

Vapor Pressure 29.4 mmHg (at 25°C) [4]

Chemical Properties and Reactivity
The chemical reactivity of 3-methoxycyclopentene is governed by two primary functional

groups: the carbon-carbon double bond (alkene) and the allylic ether. The proximity of these

groups allows for a range of synthetically useful transformations.
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Alkene Reactivity: The double bond is susceptible to electrophilic addition reactions,

including hydrogenation, halogenation, and epoxidation.

Allylic Position Reactivity: The C3 position is activated by the adjacent double bond. The

allylic C-O bond of the ether can be targeted for substitution reactions, often proceeding

through cationic intermediates.

Ether Functionality: The ether linkage is generally stable but can be cleaved under strongly

acidic conditions (e.g., using HBr or HI).

Reactivity Map of 3-Methoxycyclopentene

Electrophilic Addition
(e.g., Hydrogenation, Halogenation) Allylic Substitution / Cleavage

Click to download full resolution via product page

Caption: Key reactive sites on the 3-methoxycyclopentene molecule.

Synthesis and Manufacturing
A common and reliable method for synthesizing 3-methoxycyclopentene is via the Williamson

ether synthesis, starting from the corresponding alcohol, cyclopent-2-en-1-ol. This method is

particularly useful for producing enantiomerically pure products if an optically active alcohol is

used as the starting material.[6]

Protocol 4.1: Synthesis of 3-Methoxycyclopentene
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This protocol describes the methylation of cyclopent-2-en-1-ol.

Causality and Experimental Choices:

Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic

base that efficiently and irreversibly deprotonates the alcohol to form the corresponding

alkoxide. Using a non-nucleophilic base prevents side reactions, such as competing with the

methylating agent.

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent. It is aprotic, preventing it from

interfering with the strong base, and it readily dissolves both the starting alcohol and the

intermediate alkoxide.

Reagent: Methyl iodide (CH₃I) is a highly effective methylating agent. The iodide is an

excellent leaving group, facilitating the Sₙ2 reaction with the nucleophilic alkoxide.

Step-by-Step Methodology:

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar,

a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride

(1.1 equivalents) in mineral oil.

Solvent Addition: Anhydrous THF is added via cannula to the flask, and the suspension is

cooled to 0°C in an ice bath.

Deprotonation: A solution of cyclopent-2-en-1-ol (1.0 equivalent) in anhydrous THF is added

dropwise to the stirred NaH suspension over 30 minutes. The reaction mixture is stirred at

0°C for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C.

The mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until

TLC analysis indicates complete consumption of the starting material.

Quenching and Workup: The reaction is carefully quenched by the slow addition of water.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by fractional distillation to yield pure 3-
methoxycyclopentene.

Cyclopent-2-en-1-ol
in Anhydrous THF

1. Add NaH (0°C)
2. Stir 30 min Sodium Cyclopent-2-en-1-oxide Add CH3I (0°C)

Warm to RT, Stir 4-6h Crude Product Mixture Quench (H2O)
Extraction & Drying Fractional Distillation Pure 3-Methoxycyclopentene

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-methoxycyclopentene.

Spectroscopic Characterization
Confirmation of the structure and purity of synthesized 3-methoxycyclopentene is achieved

through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the different types of protons:

Olefinic Protons (2H): Resonating in the downfield region (~5.7-6.0 ppm), appearing as

multiplets.

Allylic Proton (1H): The proton on the carbon bearing the methoxy group (~4.7 ppm),

appearing as a multiplet.

Methoxy Protons (3H): A sharp singlet in the upfield region (~3.3 ppm).

Aliphatic Protons (4H): Resonating further upfield (~1.5-2.5 ppm) as complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals

corresponding to the six carbon atoms in the molecule. Key expected shifts include the two

olefinic carbons (~130-135 ppm), the carbon bearing the methoxy group (~77-80 ppm), and

the methoxy carbon (~55-57 ppm).

Mass Spectrometry (MS): GC-MS analysis is used to confirm the molecular weight. The

electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 98. The

spectrum is also characterized by key fragment ions, with the most abundant peak often
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observed at m/z = 67, corresponding to the loss of the methoxy radical (•OCH₃).[1] A

secondary prominent peak appears at m/z = 97.[1]

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional

groups. Expected characteristic absorption bands include:

~3060 cm⁻¹: C-H stretch for the sp² carbons of the alkene.

~2800-3000 cm⁻¹: C-H stretches for the sp³ carbons.

~1615 cm⁻¹: C=C stretch of the double bond.[6]

~1100-1050 cm⁻¹: Strong C-O-C stretch of the ether linkage.

Safety and Handling
3-Methoxycyclopentene is a hazardous chemical and must be handled with appropriate

safety precautions in a well-ventilated chemical fume hood.

GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute

Toxicity, Oral, Category 4).[1][5][7] It is also recognized as an irritant.[1]

Hazard Statements: H302: Harmful if swallowed.[1][7]

Precautionary Statements:

P264: Wash hands and any exposed skin thoroughly after handling.[1][5]

P270: Do not eat, drink or smoke when using this product.[1][5]

P301 + P317: IF SWALLOWED: Get medical help.[1]

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Storage: Due to its low flash point (9°C), 3-methoxycyclopentene is highly flammable.[4] It

should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away

from heat, sparks, and open flames.
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Applications in Research and Development
As a cyclic enol ether, 3-methoxycyclopentene serves as a versatile building block in organic

synthesis and method development.[3] Its primary application is as a synthetic intermediate for

the construction of more complex molecular architectures. Researchers utilize this compound

to:

Introduce Cyclopentene Moieties: It is a precursor for incorporating the cyclopentene ring

system into larger molecules, which is a common structural motif in natural products and

pharmaceutical agents.

Develop Catalytic Processes: The compound is used as a substrate in the exploration of

novel catalytic reactions, such as Lewis acid-mediated transformations and ring-forming

methodologies.[3]

Explore Synthetic Routes: Its defined functional groups provide a platform for developing and

validating new synthetic pathways towards complex target molecules.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 3-
methoxycyclopentene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345697#physical-and-chemical-properties-of-3-
methoxycyclopentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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